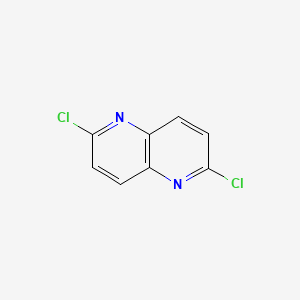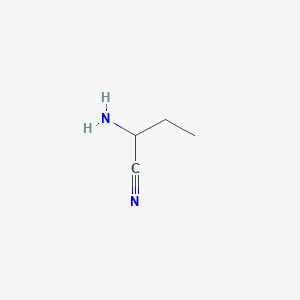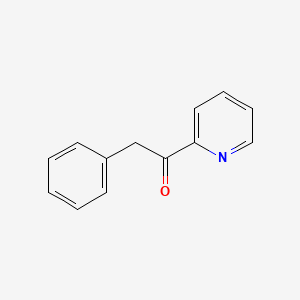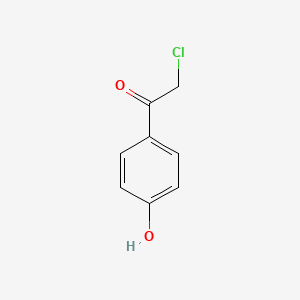
2-Chloro-1-(4-hydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(4-hydroxyphenyl)ethanone is a chemical compound with the linear formula C8H7ClO2 . It has a molecular weight of 170.597 . This compound is used in the preparation of hydroxypyrimidine derivatives for their HDAC (histone deacetylase) inhibitory activity .
Physical And Chemical Properties Analysis
2-Chloro-1-(4-hydroxyphenyl)ethanone has a density of 1.3±0.1 g/cm3 . It has a boiling point of 337.1±17.0 °C at 760 mmHg . The flash point is 157.7±20.9 °C .Scientific Research Applications
HDAC Inhibitory Activity
2-Chloro-1-(4-hydroxyphenyl)ethanone is utilized in the synthesis of hydroxypyrimidine derivatives, which exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors are a class of compounds that play a crucial role in the regulation of gene expression and have therapeutic potential in cancer treatment due to their ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells .
Antimicrobial Activity
This compound has been used in the preparation of novel chalcone derivatives that possess antimicrobial properties. These derivatives have been screened for activity against various bacterial strains, indicating the potential of 2-Chloro-1-(4-hydroxyphenyl)ethanone as a precursor in developing new antibacterial agents .
Synthesis of Quinoline Derivatives
Quinoline derivatives synthesized using 2-Chloro-1-(4-hydroxyphenyl)ethanone have shown significant therapeutic potential. Some of these derivatives have demonstrated potent antibacterial activity, comparable to standard drugs like ampicillin, highlighting the importance of this compound in medicinal chemistry .
Crystal Structure Analysis
The crystal structure of 2-Chloro-1-(4-hydroxyphenyl)ethanone has been determined, providing valuable information about its molecular geometry and electronic structure. This data is essential for understanding the reactivity and interaction of the compound with other molecules, which is crucial for its applications in various fields of research .
Pharmaceutical Research
In pharmaceutical research, 2-Chloro-1-(4-hydroxyphenyl)ethanone serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its role in drug design and development is significant due to its reactive functional groups that facilitate further chemical modifications .
Material Science
The compound’s properties make it suitable for use in material science applications, particularly in the synthesis of organic compounds with specific desired characteristics. Its inclusion in the molecular structure can impart certain electronic or physical properties to the final material .
Enzyme Inhibition Studies
Derivatives of 2-Chloro-1-(4-hydroxyphenyl)ethanone have been evaluated for their enzyme inhibitory activities, such as α-glucosidase inhibition, which is relevant in the treatment of diabetes by controlling blood sugar levels through the inhibition of carbohydrate digestion .
Quorum Sensing Inhibition
Research has also explored the use of this compound in disrupting quorum sensing (QS), a communication system used by bacteria to coordinate group behaviors such as biofilm formation and virulence factor production. Inhibiting QS can be a strategy to combat bacterial infections without promoting antibiotic resistance .
Synthesis and crystal structure Antimicrobial activity Crystal structure analysis Pharmaceutical research Material science Synthesis of quinoline derivatives Quorum sensing inhibition Enzyme inhibition studies <|im_end|
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPIAEPDQPCIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075258 | |
| Record name | Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxyphenyl)ethanone | |
CAS RN |
6305-04-0 | |
| Record name | 2-Chloro-1-(4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyphenacyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6305-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of 2-Chloro-1-(4-hydroxyphenyl)ethanone molecules within its crystal structure?
A1: In the crystal structure of 2-Chloro-1-(4-hydroxyphenyl)ethanone, the asymmetric unit comprises two independent molecules with similar geometries. [] Both molecules are nearly planar. [] They are connected through O—H⋯O and C—H⋯O hydrogen bonds to create chains two molecules thick that run along the (-101) direction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



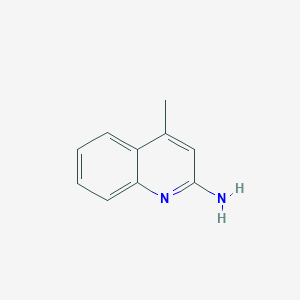
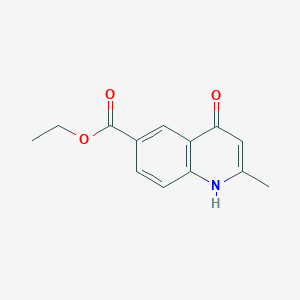


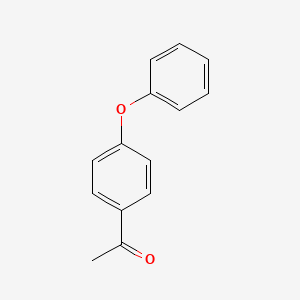
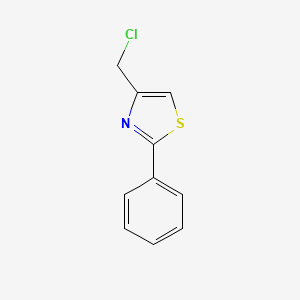
![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)

